4-(Quinazolin-4-ylamino)butanoic acid
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Overview
Description
Mechanism of Action
Target of Action
Quinazolinone derivatives have been known to exhibit a broad range of biological activities .
Mode of Action
Quinazolinone derivatives have been reported to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Quinazolinone derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinazolin-4-ylamino)butanoic acid typically involves the reaction of quinazoline derivatives with butanoic acid derivatives under specific conditions. One common method includes the use of aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions . These methods allow for the efficient formation of the quinazoline ring and its subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Quinazolin-4-ylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
4-(Quinazolin-4-ylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(Quinazolin-4-ylamino)butanoic acid can be compared with other similar compounds, such as:
- (Quinazolin-4-ylamino)-acetic acid
- 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid
- 2-(Quinazolin-4-ylamino)acetic acid hydrochloride
These compounds share a similar quinazoline core structure but differ in their side chains and functional groups, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
4-(quinazolin-4-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11(17)6-3-7-13-12-9-4-1-2-5-10(9)14-8-15-12/h1-2,4-5,8H,3,6-7H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHCHTZOXDMJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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